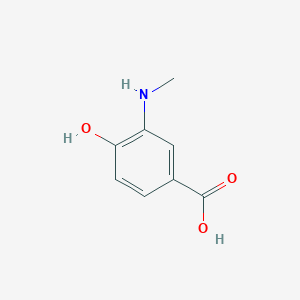

4-Hydroxy-3-(methylamino)benzoic acid

説明

Structure

2D Structure

特性

IUPAC Name |

4-hydroxy-3-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-6-4-5(8(11)12)2-3-7(6)10/h2-4,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOIUNJFGINUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Oxidation of Methylbenzoic Acid Derivatives to Hydroxylated Benzoic Acids

One practical approach starts from 4-methylbenzoic acid or its derivatives, which undergo selective oxidation to introduce hydroxyl groups at the para or meta position relative to the carboxyl group.

A metal-organic framework (MOF)-catalyzed oxidation using metal elements such as Fe, Cu, Cr, Mn has been demonstrated effective for converting p-xylene derivatives to hydroxymethylbenzoic acids, which can be further oxidized to hydroxybenzoic acids. For example, Cu-MOF catalysis in acetone with ozone at 50°C for 2 hours yielded 4-(hydroxymethyl)benzoic acid with up to 80% yield.

The oxidation reaction conditions involve organic solvents like acetone, ethanol, or acetonitrile, and oxidizing agents such as ozone or t-butyl hydroperoxide, under controlled temperature and stirring.

| Catalyst | Solvent | Oxidant | Temp (°C) | Time (h) | Yield (%) | Major By-products |

|---|---|---|---|---|---|---|

| Cu-MOF | Acetone | Ozone (O3) | 50 | 2 | 80 | 4-methylbenzoic acid, terephthalic acid |

| Mn/Fe-MOF | Acetone | t-butyl hydroperoxide | 50 | 2 | 82 | 4-methylbenzoic acid |

| Cr/Fe-MOF | Ethanol | Nitrous oxide (N2O) | 70 | 1 | 26 | p-methylbenzyl alcohol, terephthalic acid |

Amination via Catalytic Reduction of Hydroxyiminobenzoate Intermediates

To introduce the methylamino group at the 3-position, a common synthetic route involves reduction of hydroxyimino derivatives:

Starting from methyl 4-formylbenzoate , conversion to methyl-4-hydroxyiminobenzoate is followed by catalytic reduction to produce 4-aminomethylbenzoic acid derivatives.

Catalysts such as palladium on carbon (Pd/C) or nickel are used for hydrogenation under controlled stirring speeds (1200-2500 rpm) to optimize conversion and yield.

Alkali choice critically affects yield; sodium hydroxide (NaOH) is preferred over potassium hydroxide (KOH) or sodium carbonate (Na2CO3), with an optimal NaOH amount around 0.8 times the weight of the hydroxyiminobenzoate intermediate.

After reduction, acidification and filtration yield high-purity aminomethylbenzoic acid.

| Parameter | Optimal Condition | Effect on Yield/By-products |

|---|---|---|

| Catalyst | Pd/C (5-10 wt% Pd) | High conversion and selectivity |

| Stirring speed | 1200-1700 rpm | Higher stirring speeds improve conversion |

| Alkali type | NaOH | Highest yield of aminomethylbenzoic acid |

| Alkali amount | 0.5-1.0 eq (preferably 0.8 eq) | Controls dimer formation and impurity levels |

| Reaction time | 2-4 hours | Longer times improve conversion but may increase impurities |

Esterification and Hydrolysis for Intermediate Preparation

Hydroxybenzoic acids can be converted to their methyl esters via refluxing with methanol and catalytic sulfuric acid, followed by hydrolysis with aqueous potassium hydroxide (KOH) to regenerate the acid form.

This sequence allows protection/deprotection strategies to facilitate selective functional group transformations.

Protection and Functional Group Manipulation

Hydroxyl groups may be protected as benzyloxy or methoxy derivatives to prevent undesired side reactions during amination or oxidation steps.

After the introduction of the methylamino group, deprotection yields the target compound with free hydroxy and amino substituents.

Summary Table of Preparation Routes

Detailed Research Findings and Notes

MOF catalysts provide environmentally friendly and efficient oxidation routes with good selectivity and yields for hydroxylation of aromatic methyl groups.

The catalytic reduction step for amination is sensitive to stirring speed and alkali concentration, which directly influence product purity and yield.

Protection strategies are essential for multi-step syntheses to avoid side reactions and facilitate purification.

By-products such as dimeric species and over-oxidized acids can be minimized by optimizing reaction parameters and reagent stoichiometry.

化学反応の分析

Types of Reactions

4-Hydroxy-3-(methylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

科学的研究の応用

Basic Information

- IUPAC Name: 4-Hydroxy-3-(methylamino)benzoic acid

- Molecular Formula: C8H9NO3

- CAS Number: 617-13-0

- Molecular Weight: 167.16 g/mol

Structure

The compound features a benzene ring with a hydroxyl group (-OH) and a methylamino group (-NH(CH3)2) attached to it, contributing to its unique reactivity and biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through modulation of the PI3K/Akt/mTOR signaling pathway. This suggests potential for development into anticancer agents.

Food Science

This compound has been detected in various food sources, including poultry and certain fish species, indicating its role as a natural biomarker for dietary intake.

Table: Detection in Food Sources

| Food Source | Detection Method | Concentration (mg/kg) |

|---|---|---|

| Chicken | HPLC | Not quantified |

| Domestic Pigs | HPLC | Not quantified |

| Anatidae (Ducks) | HPLC | Not quantified |

Biochemical Research

This compound serves as a valuable tool in biochemical assays, particularly in studying metabolic pathways and enzyme activity.

Application: Metabolic Profiling

As a secondary metabolite, it can be used to trace metabolic pathways involving hydroxybenzoic acids. Its presence in biological samples can help identify dietary habits and metabolic disorders.

Analytical Chemistry

The compound is utilized as a standard reference material in analytical chemistry for calibrating instruments such as mass spectrometers and chromatographs.

Table: Analytical Applications

| Technique | Use Case |

|---|---|

| HPLC | Quantification in food samples |

| Mass Spectrometry | Identification of metabolites |

| NMR Spectroscopy | Structural elucidation |

作用機序

The mechanism of action of 4-Hydroxy-3-(methylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Physicochemical Properties

The following table compares key structural features and properties of 4-hydroxy-3-(methylamino)benzoic acid analogs based on available evidence:

Notes:

- Melting Points: Methyl and methoxy substituents increase melting points compared to the parent 4-hydroxybenzoic acid (e.g., 4-hydroxy-3-methylbenzoic acid melts at 172°C vs. 213°C for 4-hydroxybenzoic acid) .

- Biological Activity: Prenylated derivatives (e.g., 4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid) exhibit cell-cycle inhibition via p21 activation and cyclin D1 suppression, highlighting the role of lipophilic side chains in bioactivity .

Pharmacological and Industrial Relevance

- 4-Hydroxybenzoic Acid: Widely used as a preservative (parabens) and in polymer synthesis. Its safety profile includes skin/eye irritation risks (H315, H319) .

- Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): A key metabolite in lignin degradation and a precursor for vanillin synthesis. Demonstrates antioxidant and anti-inflammatory properties .

- Radiolabeled Derivatives: Complexes like ⁹⁹ᵐTc-4-hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino)benzoic acid show promise in diagnostic imaging due to hepatobiliary excretion .

Key Research Findings

- Biosynthesis and Isolation: Prenylated benzoic acids (e.g., 4-hydroxy-3-prenylbenzoic acid) are isolated from fungal sources (e.g., Curvularia sp.) and synthesized via novel routes for scalable production .

- Structure-Activity Relationships (SAR):

- Toxicological Profiles: Methoxy and alkyl derivatives generally exhibit lower acute toxicity compared to halogenated analogs but may still pose environmental risks (e.g., H402: harmful to aquatic life) .

生物活性

4-Hydroxy-3-(methylamino)benzoic acid, commonly referred to as 4-HMBA , is an organic compound belonging to the class of hydroxybenzoic acid derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activities of 4-HMBA, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of 181.19 g/mol. Its structure includes a hydroxyl group (-OH), a methylamino group (-NH(CH)), and a carboxylic acid group (-COOH), which contribute to its biological activity.

Antimicrobial Activity

Research indicates that 4-HMBA exhibits significant antimicrobial properties against various pathogens. A study conducted by demonstrated that 4-HMBA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

4-HMBA has also been explored for its anticancer potential. A study published in PubMed revealed that the compound inhibits cell cycle progression in HeLa cells, a cervical cancer cell line. The mechanism involves the activation of p21(WAF1) and inhibition of cyclin D1 expression, leading to cell cycle arrest at the G1 phase .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of 4-HMBA. In vivo studies demonstrated that treatment with 4-HMBA significantly improved cognitive function in mouse models of Alzheimer's disease by reducing oxidative stress markers and preventing neuronal apoptosis .

The biological activity of 4-HMBA is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The hydroxyl and carboxylic groups facilitate hydrogen bonding, enhancing binding affinity to target proteins.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 4-HMBA against common pathogens using disk diffusion methods. The results confirmed its broad-spectrum activity, particularly against antibiotic-resistant strains.

Neuroprotection in Alzheimer's Models

A series of experiments evaluated the neuroprotective effects of 4-HMBA in transgenic mouse models expressing amyloid precursor protein (APP). The findings indicated that administration of 4-HMBA resulted in reduced amyloid plaque formation and improved behavioral outcomes in memory tests compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-3-(methylamino)benzoic acid, and how do enzymatic methods compare to traditional chemical synthesis?

Methodological Answer: The synthesis of hydroxybenzoic acid derivatives can be achieved via chemical or enzymatic routes. Chemical synthesis often involves Friedel-Crafts acylation or carboxylation of phenol derivatives under acidic conditions, but this may require harsh reagents (e.g., sulfuric acid) and generate toxic byproducts . Enzymatic methods, such as using Pseudomonas spp. or engineered E. coli strains, offer greener alternatives by catalyzing regioselective hydroxylation or methylation. For example, enzymatic pathways for 4-hydroxybenzoic acid derivatives achieve >80% yield with reduced environmental impact . For this compound, coupling methylamine to a pre-hydroxylated benzoic acid scaffold via reductive amination could be explored, with pH and temperature optimization critical for regioselectivity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR spectra to confirm the positions of hydroxyl, methylamino, and carboxylic acid groups. For example, the hydroxyl proton typically appears as a singlet near δ 10-12 ppm, while methylamino protons resonate as a triplet (δ 2.5-3.5 ppm) .

- X-ray Crystallography: Resolve crystal structures to verify bond angles and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carboxyl groups). Similar compounds like 4-Amino-3-methoxybenzoic acid exhibit planar aromatic rings with dihedral angles <5° between substituents .

- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., expected m/z 181.06 for CHNO).

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- HPLC-UV/FLD: Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) and UV detection at 254 nm. Fluorescence detection (ex/em 280/320 nm) enhances sensitivity for low-concentration samples .

- LC-MS/MS: Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 181 → 137 for quantification) with deuterated internal standards to correct for matrix effects .

- Validation Parameters: Ensure linearity (R >0.99), recovery (>90%), and precision (RSD <10%) per ICH guidelines.

Advanced Research Questions

Q. How does pH influence the photophysical and chemical stability of this compound?

Methodological Answer: The methylamino and hydroxyl groups make the compound pH-sensitive. At acidic pH (2-4), protonation of the amino group increases solubility but may reduce stability due to intramolecular hydrogen bonding. At neutral to alkaline pH (7-9), deprotonation of the hydroxyl group enhances oxidative degradation. UV-Vis spectroscopy reveals a bathochromic shift (~20 nm) in alkaline conditions, indicating electronic redistribution . Stability studies should use buffered solutions (e.g., phosphate or citrate buffers) and monitor degradation via HPLC over 24-72 hours .

Q. How can researchers resolve discrepancies in reported spectroscopic data for structurally related benzoic acid derivatives?

Methodological Answer: Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example:

- Solvent Polarity: Hydroxyl proton chemical shifts vary significantly in DMSO-d (δ 10-12 ppm) vs. CDCl (δ 5-6 ppm) due to hydrogen bonding .

- Tautomeric Forms: Keto-enol tautomerism in ortho-substituted benzoic acids can lead to split peaks. Use 2D NMR (e.g., - HSQC) to assign tautomers .

- Impurity Profiling: Combine LC-MS with orthogonal methods (e.g., TLC or capillary electrophoresis) to identify co-eluting contaminants .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

Methodological Answer:

- Hepatocyte Incubations: Use primary human hepatocytes to assess Phase I/II metabolism. Monitor methylamino group dealkylation (yielding 4-hydroxybenzoic acid) and glucuronidation/sulfation of hydroxyl groups via LC-MS .

- CYP450 Inhibition Assays: Screen for interactions with CYP3A4 or CYP2D6 using fluorogenic substrates. IC values <10 µM suggest significant inhibition .

- Reactive Metabolite Trapping: Incubate with glutathione (GSH) and NADPH to detect thioether adducts, indicating quinone-imine formation via oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。